molecular formula C21H16O B1624137 4'-Phenylchalcone CAS No. 2453-44-3

4'-Phenylchalcone

Cat. No.: B1624137
CAS No.: 2453-44-3
M. Wt: 284.3 g/mol
InChI Key: LTWFSMHHLMTFFU-LFIBNONCSA-N
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Description

4’-Phenylchalcone is a chemical compound with diverse applications in scientific research. It is an aromatic ketone that forms the central core of many important biological compounds, known as chalcones . The molecular formula of 4’-Phenylchalcone is C21H16O, and it has a molecular weight of 284.35 .


Synthesis Analysis

4’-Phenylchalcone has been synthesized and analyzed in various studies. For instance, one study reported the synthesis and analysis of 36 different compounds belonging to 4 related series as cathepsin B, H, and L inhibitors . Another study discussed the synthesis of chalcones and their biological activities with a focus on structure–activity relationships .


Molecular Structure Analysis

The molecular structure of 4’-Phenylchalcone contains a total of 40 bonds; 24 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 1 ketone (aromatic) .


Chemical Reactions Analysis

Chalcones, including 4’-Phenylchalcone, are known for their diverse chemical reactions. They are structurally one of the most diverse groups of flavonoids and can easily cyclize, forming a flavonoid structure which is a key step for the skeletal modification of chalcones .


Physical and Chemical Properties Analysis

Chalcones, including 4’-Phenylchalcone, are generally crystalline solids. They possess different colors including yellow, orange, and brown . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .

Scientific Research Applications

Nanostructured Materials for Energy Storage

Nanostructured materials, including those based on molybdenum compounds, have shown significant potential in energy storage applications. They offer huge surface-to-volume ratios, favorable transport features, and attractive physicochemical properties. Nanostructured Mo-based electrode materials, for instance, have been extensively explored for rechargeable lithium/sodium-ion batteries, Mg batteries, and supercapacitors due to their unique conductivity, mechanical and thermal stability, and cyclability (Hu et al., 2015).

Environmental Purification and Energy Generation

Graphitic carbon nitride (g-C3N4) and its nanocomposites, including those modified with carbon dots (CDs), have been recognized for their photocatalytic capabilities in environmental purification and energy generation applications. These materials have been used for photoreduction of CO2, water splitting, and elimination of various contaminants. The introduction of CDs to g-C3N4 has been found to improve its efficiency in these processes by enhancing light absorption and reducing the recombination of photoinduced charges (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).

Sustainable Pharmaceutical Supply Chains

The integration of Industry 4.0 technologies in pharmaceutical supply chains has been explored for its potential to facilitate more sustainable and efficient operations. Through the adoption of these emerging technologies, pharmaceutical companies can achieve greater agility, smart and personalized production, and in the long run, competitive advantages. This approach aims to implement a more sustainable pharmaceutical supply chain by enhancing flexibility, effectiveness of coordination, and minimizing waste and pollution (Ding, 2018).

Polymer Synthesis from Renewable Resources

Polymers synthesized from 1,4:3,6-dianhydrohexitols, such as isosorbide, have been investigated for their potential in various applications, including medical. These compounds, derived from renewable resources, offer the benefits of rigidity, chirality, non-toxicity, and sustainability. Their use in polymer synthesis allows for the creation of materials with high glass transition temperatures and good thermomechanical resistance. The chiral nature of these compounds also opens up possibilities for developing polymers with specific optical properties (Fenouillot et al., 2010).

Mechanism of Action

Target of Action

4’-Phenylchalcone has been found to interact with specific enzymes involved in various biological processes. One of the primary targets of 4’-Phenylchalcone are the enzymes cathepsin B, H, and L . These enzymes are associated with various disease conditions, including cancer, rheumatoid arthritis, and tissue degenerative disorders .

Mode of Action

The interaction of 4’-Phenylchalcone with its targets results in significant changes in their activity. For instance, it has been reported that 4’-Phenylchalcone can inhibit the activity of alkaline phosphatase, while activating the activity of acid phosphatase . This differential effect on enzyme activity is a key aspect of its mode of action.

Biochemical Pathways

The action of 4’-Phenylchalcone affects several biochemical pathways. It has been suggested that the compound’s structure, which suggests potential for scavenging free radicals, could contribute to its antihypertensive effects. Furthermore, it has been reported that 4’-Phenylchalcone and its derivatives can inhibit diverse targets of antibiotic-resistance development pathways .

Pharmacokinetics

Such modifications can increase potency, reduce toxicity, and enhance bioavailability .

Result of Action

The molecular and cellular effects of 4’-Phenylchalcone’s action are diverse, reflecting its interaction with multiple targets. For example, it has been reported that all synthesized compounds of 4’-Phenylchalcone were inhibitory to alkaline phosphatase, whereas an activating effect has been observed on acid phosphatase . This suggests that 4’-Phenylchalcone can modulate enzyme activity in a target-specific manner.

Action Environment

The action, efficacy, and stability of 4’-Phenylchalcone can be influenced by various environmental factors. For instance, the presence of substituents in the aromatic ring of chalcones can affect their antioxidant activity . Additionally, the bulky substituents may have an effect on the antioxidant activity of 4’-Phenylchalcone .

Safety and Hazards

According to the safety data sheet, 4’-Phenylchalcone Oxide, a derivative of 4’-Phenylchalcone, is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research on chalcones, including 4’-Phenylchalcone, continues to show promise for new drug investigations . Future research could focus on exploring new approaches for the synthesis of chalcone derivatives, which could reveal an array of pharmacological and biological effects .

Properties

IUPAC Name

(E)-3-phenyl-1-(4-phenylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWFSMHHLMTFFU-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030975
Record name 4'-Phenylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2453-44-3, 81878-54-8
Record name 4'-Phenylchalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55817
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Record name 4'-Phenylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1'-BIPHENYL)-4-YL-3-PHENYL-2-PROPEN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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